5-Tert-butyl-1,2,4-oxadiazol-3-amine
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Overview
Description
5-Tert-butyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Scientific Research Applications
5-Tert-butyl-1,2,4-oxadiazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of “5-Tert-butyl-1,2,4-oxadiazol-3-amine” and similar compounds involves the inhibition of various enzymes and proteins that contribute to cancer cell proliferation . They also show antimicrobial resistance when microorganisms develop the ability to defeat drugs designed to kill them .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1,2,4-oxadiazol-3-amine typically involves the reaction of tert-butylamidoxime with appropriate reagents. One common method includes the cyclization of tert-butylamidoxime with carboxylic acids or their derivatives under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, N-oxides, and reduced heterocyclic compounds, which can have different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features but without the tert-butyl and amine groups.
5-Phenyl-1,2,4-oxadiazole: A derivative with a phenyl group instead of a tert-butyl group.
3-Methyl-1,2,4-oxadiazole: A compound with a methyl group at the 3-position instead of an amine.
Uniqueness
5-Tert-butyl-1,2,4-oxadiazol-3-amine is unique due to its tert-butyl and amine substituents, which confer distinct steric and electronic properties. These features enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-tert-butyl-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGOKAONCMZCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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